Goniodomin A
Description
Structure
2D Structure
Properties
CAS No. |
112923-40-7 |
|---|---|
Molecular Formula |
C43H60O12 |
Molecular Weight |
768.9 g/mol |
IUPAC Name |
(19Z)-16,17,27-trihydroxy-21-(2-hydroxy-3,4-dimethyloxan-2-yl)-31-methyl-2,15,25,30-tetramethylidene-22,33,34,35,36,37-hexaoxahexacyclo[27.3.1.11,5.16,10.111,14.124,28]heptatriaconta-8,19-dien-23-one |
InChI |
InChI=1S/C43H60O12/c1-22-18-19-49-43(48,28(22)7)36-13-8-10-29(44)37(46)27(6)31-16-17-34(50-31)32-11-9-12-33(51-32)35-15-14-25(4)42(54-35)21-24(3)26(5)39(55-42)40-30(45)20-23(2)38(53-40)41(47)52-36/h8-9,11,13,22,24,28-40,44-46,48H,2,4-6,10,12,14-21H2,1,3,7H3/b13-8- |
InChI Key |
UBLDAHNUOSMNHW-JYRVWZFOSA-N |
SMILES |
CC1CCOC(C1C)(C2C=CCC(C(C(=C)C3CCC(O3)C4C=CCC(O4)C5CCC(=C)C6(O5)CC(C(=C)C(O6)C7C(CC(=C)C(O7)C(=O)O2)O)C)O)O)O |
Isomeric SMILES |
CC1CCOC(C1C)(C2/C=C\CC(C(C(=C)C3CCC(O3)C4C=CCC(O4)C5CCC(=C)C6(O5)CC(C(=C)C(O6)C7C(CC(=C)C(O7)C(=O)O2)O)C)O)O)O |
Canonical SMILES |
CC1CCOC(C1C)(C2C=CCC(C(C(=C)C3CCC(O3)C4C=CCC(O4)C5CCC(=C)C6(O5)CC(C(=C)C(O6)C7C(CC(=C)C(O7)C(=O)O2)O)C)O)O)O |
Synonyms |
goniodomin A goniodomin B |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization of Goniodomin a
Spectroscopic Methodologies for Gross Structure Determination
The initial determination of the planar structure and relative stereochemistry of Goniodomin A relied heavily on a suite of sophisticated spectroscopic methods. These techniques provided the foundational data necessary to piece together the complex molecular framework of this potent natural product.
Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in the initial elucidation of this compound's gross structure nih.gov. Early investigations by Japanese researchers leveraged the assumed rigidity of the heavily substituted macrolide ring to assign the relative configuration and conformation nih.govacs.org. This was achieved through the detailed analysis of NMR coupling constants and Nuclear Overhauser Effects (NOEs) nih.govnih.govacs.org. The complete absolute configuration was later established through a combination of ROESY experiments, analysis of coupling constants, synthesis of model compounds for NMR comparison, and degradation experiments nih.gov.
Key findings from NMR studies include:
Conformational Insights: The conformation of approximately 75% of the macrolide ring was established by confirming the anti-periplanar relationships of H-6 with H-7, H-15 with H-16, and H-20 with H-21 nih.gov.
Solvent-Dependent Changes: The conformation of this compound can be influenced by the solvent used for analysis. For instance, the coupling constant between H-26 and H-27 was found to vary in different deuterated solvents, suggesting solvent-dependent conformational changes in that region of the molecule nih.gov.
Potassium Complexation Studies: NMR studies have been crucial in understanding the conformational changes that occur when this compound binds to potassium ions. Upon complexation, significant alterations in the macrolide ring's conformation are observed, challenging the initial assumption of its rigidity nih.govnih.gov. In the potassium complex, the vicinal coupling constants for proton pairs at the ring junctures (H-6–H-7, H-15–H-16, and H-20–H-21) become too small to observe, indicating a shift from an anti-periplanar to a gauche relationship for these protons nih.gov.
Interactive Data Table: Selected ¹H NMR Data for this compound and its Potassium Complex
| Proton | Chemical Shift (ppm) - Uncomplexed GDA | Chemical Shift (ppm) - GDA-K+ Complex | Key Observations |
| H-6 | --- | Deshielded | Vicinal coupling constant becomes unobservable upon complexation nih.gov. |
| H-7 | --- | Shielded by 0.58 ppm | Vicinal coupling constant becomes unobservable upon complexation nih.gov. |
| H-15 | --- | --- | Vicinal coupling constant becomes unobservable upon complexation nih.gov. |
| H-16 | --- | --- | Vicinal coupling constant becomes unobservable upon complexation nih.gov. |
| H-20 | --- | --- | Vicinal coupling constant becomes unobservable upon complexation nih.gov. |
| H-21 | --- | --- | Vicinal coupling constant becomes unobservable upon complexation nih.gov. |
Mass spectrometry has played a pivotal role in confirming the molecular weight and elemental composition of this compound, as well as in characterizing its fragments and adducts.
Electrospray Ionization (ESI-MS): ESI-MS analysis of this compound readily reveals the formation of alkali metal adducts. Intense signals for [M+Na]⁺ and [M+K]⁺ ions are typically observed, even with only adventitious amounts of sodium and potassium ions present, while the protonated molecule [M+H]⁺ is often minuscule nih.gov. This early observation hinted at the ionophoric properties of the molecule nih.gov.
High-Resolution Mass Spectrometry (HRMS): HRMS has been employed to obtain precise mass measurements, which are crucial for determining the elemental formula of this compound and its derivatives awi.denih.gov. For example, a high-resolution collision-induced dissociation (CID) spectrum was acquired on the disodio adduct of the this compound seco acid, allowing for the assignment of empirical formulas to 33 fragment ions awi.de.
Collision-Induced Dissociation (CID): CID mass spectrometry has been instrumental in the structural characterization of this compound's transformation products, such as the seco acids formed by the cleavage of the macrolide ring awi.denih.govnih.gov. Retro-Diels-Alder fragmentation has been a particularly valuable tool for independently characterizing the "head" and "tail" regions of these seco acids awi.denih.govresearchgate.net.
X-ray Crystallographic Analysis for Absolute Configuration and Conformation
Single-crystal X-ray crystallography has provided the most definitive evidence for the absolute configuration and solid-state conformation of this compound nih.govnih.govacs.org. This powerful technique allows for the direct visualization of the three-dimensional arrangement of atoms in a molecule researchgate.netspringernature.com.
Crystals of this compound suitable for X-ray diffraction were obtained by slow crystallization from a benzene/hexanes mixture nih.gov. The analysis confirmed the absolute structure and the broad conformational features that had been previously deduced from NMR studies nih.govnih.gov. Specifically, the X-ray structure verified the anti-periplanar relationships at key ring junctions, which define a significant portion of the macrolide ring's conformation nih.gov.
However, the crystal structure also revealed several significant differences when compared to the solution-state conformation proposed based on NMR data. These discrepancies are thought to arise from packing forces within the crystal lattice nih.gov.
Interactive Data Table: Comparison of Solution (NMR) and Solid-State (X-ray) Conformations of this compound
| Molecular Feature | Conformation in Solution (from NMR) | Conformation in Crystal (from X-ray) | Postulated Reason for Difference |
| Ring B | Twisted chair, based on a strong NOE between H-7 and 9-Me nih.gov. | Boat conformation, with the 9-Me group in an equatorial position and distant from H-7 nih.gov. | Crystal packing forces nih.gov. |
| Ring C | Boat conformation, based on an NOE between H-13b and H-15 nih.gov. | --- | --- |
| C-24 to C-31 Chain | NOE observed between H-24 and H-28a nih.gov. | H-24 and H-28a are distant from one another nih.gov. | --- |
| H-26 and H-27 Relationship | Anti relationship, based on a J-coupling of 7.8 Hz in CH₂Cl₂-d₂ nih.gov. | Gauche relationship nih.gov. | An intermolecular hydrogen bond in the crystal structure nih.gov. |
| C-1–O–C-31–H-31 Torsion Angle | Anti-periplanar, indicated by a strong HMBC cross-peak nih.gov. | Gauche nih.gov. | --- |
Structural Relationships with Goniodomin Analogues (e.g., Goniodomin B)
Several naturally occurring analogues of this compound have been identified, with Goniodomin B being a prominent example. This compound can undergo facile conversion to its isomer, Goniodomin B, as well as to an α,β-unsaturated ketone known as Goniodomin C, particularly in the presence of water researchgate.netacs.orgawi.dedtu.dkacs.org. This interconversion involves the cleavage of the spiro-bis-pyran ring system present in this compound researchgate.netacs.orgawi.dedtu.dkacs.org. While this compound features a spiro-bis-pyran, Goniodomin B contains a 2,7-dioxabicyclo[3.3.1]nonane ring system fused to a pyran awi.dedtu.dkacs.org.
Furthermore, a desmethyl congener of this compound, with a molecular weight 14 Da lower, has been identified nih.gov. Mass spectral fragmentation data suggests this analogue is a truncated form of this compound, with the proposed structure being 34-desmethyl-Goniodomin A nih.gov.
Conformational Dynamics and Cation Complexation
Contrary to early assumptions of a rigid structure, this compound exhibits significant conformational flexibility, particularly in its ability to bind with cations nih.govnih.gov. This property is central to its chemical behavior and potential biological activity.
This compound demonstrates a notable selectivity in its binding to alkali metal ions. Both electrospray mass spectrometry and thin-layer chromatography on metal-ion-impregnated silica (B1680970) gel plates have shown that this compound has a preference for binding with potassium (K⁺), rubidium (Rb⁺), and cesium (Cs⁺) over the smaller lithium (Li⁺) and sodium (Na⁺) ions nih.govnih.govacs.org. The association with K⁺ is strong, leading to a well-defined, compact complex, whereas the interaction with Na⁺ is weak, resulting in a mixture of ill-defined species acs.orgawi.dedtu.dkacs.org.
The binding of a potassium ion induces a major conformational change in the macrolide ring of this compound nih.govnih.gov. This structural rearrangement allows the five heterocyclic oxygen atoms, along with the hydroxyl groups at C-26 and C-27, to face inward and form a heptacoordinate complex with the K⁺ ion nih.govacs.org. This observation of significant conformational change upon cation binding disproved the initial hypothesis that the macrolide ring of this compound is conformationally constrained nih.govnih.gov.
Biosynthetic Pathways and Precursor Incorporation
Polyketide Origin of Goniodomin A
This compound is classified as a polyketide, a diverse group of secondary metabolites synthesized by multienzyme complexes known as polyketide synthases (PKSs). mdpi.com The structural backbone of these molecules is built through the sequential condensation of small carboxylic acid units. The chemical structure of this compound suggests that it is produced by a Type I polyketide synthase. mdpi.com These are large, modular enzymes where each module is responsible for one cycle of chain elongation and associated chemical modifications. mdpi.com The assembly of the carbon backbone occurs on a polyketide synthase complex, remaining attached via a thioester linkage until the final step, which involves the closure of the macrolide ring. nih.gov
Isotopic Labeling Studies and Precursor Utilization
Isotopic labeling studies have been fundamental in elucidating the building blocks of complex natural products like this compound. These experiments involve feeding the producing organism with precursors enriched with stable isotopes (e.g., ¹³C) and then determining the position of these labels in the final molecule using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Such studies have confirmed that the backbone of dinoflagellate polyketides is primarily assembled from acetate units. nih.gov
The biosynthesis of this compound follows the general pattern of dinoflagellate polyketides, where the main carbon chain is constructed from acetate precursors. mdpi.comnih.gov However, the incorporation is not always straightforward. A distinctive and unusual feature observed in the biosynthesis of many dinoflagellate polyketides is the frequent deletion of the C1 carbon (the carboxyl carbon) of the acetate unit during the assembly process. nih.gov This results in a carbon backbone that is not a simple head-to-tail assembly of acetate units. One proposed mechanism for this carbon deletion is a Favorskii-type rearrangement. researchgate.net
Furthermore, labeling studies have revealed that pendant (side-chain) methyl and methylene groups on the this compound structure also originate from acetate. Specifically, four pendant methylene groups and two pendant methyl groups have been shown to be derived from the methyl carbon of acetate. mdpi.com
While acetate is the primary building block, other precursors contribute to the final structure of this compound. In some dinoflagellate polyketides, unusual starter units such as glycolic acid have been observed, although the primary units for this compound are acetate-derived. nih.gov
A significant contribution to the structure comes from S-adenosyl methionine (SAM). SAM is a common donor of methyl groups in biological systems. nih.gov In the biosynthesis of this compound, isotopic labeling has demonstrated that one of the pendant methyl groups is derived from the methyl group of SAM. mdpi.com This pattern of using both acetate and SAM as sources for methyl side chains is a consistent feature among polyketides produced by dinoflagellates. mdpi.comnih.gov
Table of Precursor Contributions to this compound Biosynthesis
| Precursor | Contribution |
| Acetate | Primary backbone chain |
| Acetate (Methyl Carbon) | Four pendant methylene groups, two pendant methyl groups |
| S-Adenosyl Methionine (SAM) | One pendant methyl group |
Chemical Transformations and Reactivity of Goniodomin a
Hydrolytic Cleavage of the Lactone Moiety
Goniodomin A (GDA) undergoes facile hydrolytic cleavage of its lactone moiety, even under mild conditions. This ring-opening process occurs in pure water, but its rate dramatically accelerates with increasing pH, particularly as the pH shifts from approximately 6 to 8. researchgate.netresearchgate.netnih.govamazonaws.comjournalirjpac.com This pH sensitivity is a critical factor in the environmental stability and transformation of GDA. Unlike many other lactones and esters that typically undergo acyl-O cleavage, the hydrolytic ring-opening of GDA is hypothesized to primarily involve alkyl-O cleavage of the lactone. acs.orgnih.gov
Formation and Characterization of Seco Acids
The hydrolytic cleavage of GDA leads to the formation of seco acids, which are linear derivatives resulting from the opening of the macrocyclic lactone ring. These seco acids exist as dynamic mixtures of structural and stereoisomers. researchgate.netacs.orgresearchgate.netnih.gov
The primary products of GDA's ring cleavage are this compound seco acid (GDA-sa) and its stereoisomers, referred to as iso-GDA-sa. researchgate.netacs.orgnih.govsemanticscholar.orgawi.deacs.orgnih.gov These seco acids are formed under unusually mild, alkaline conditions. researchgate.netacs.orgresearchgate.netnih.govawi.deacs.orgnih.gov While GDA-sa and its isomers are difficult to fully separate and characterize by traditional methods like NMR and X-ray crystallography due to their dynamic isomeric mixtures, mass spectrometric techniques, particularly collision-induced dissociation (CID) mass spectrometry, have been instrumental in their structural assignments. acs.orgresearchgate.netnih.gov Studies using H₂¹⁸O have shown the incorporation of the isotopic label at C32 of the seco acid, providing experimental support for the proposed cleavage pathway. researchgate.netnih.govawi.deacs.orgnih.gov
The formation of GDA-sa and iso-GDA-sa is likely catalyzed by alkali metal ions such as Na⁺ and NH₄⁺. acs.orgnih.govawi.deacs.orgnih.gov Interestingly, GDA-sa formation can be reversed in the mass spectrometer, where CID fragmentation of ¹⁸O-labeled GDA-sa can restore the oxirane ring, albeit with preferential loss of the ¹⁸O label from C32. acs.orgnih.govawi.deacs.orgnih.gov
A key intermediate in the primary fragmentation pathway of GDA is an oxirane-carboxylic acid named goniodomic acid. researchgate.netacs.orgnih.govsemanticscholar.orgawi.deacs.orgnih.gov This intermediate forms through a base-catalyzed attack of the C32 hemiketal hydroxyl group on C31, displacing the carboxyl group and opening the macrolide ring. researchgate.netacs.orgnih.govawi.deacs.orgnih.gov Goniodomic acid is a transient species, as its oxirane ring is unstable and undergoes solvolytic opening to primarily yield GDA-sa. researchgate.netacs.orgnih.govawi.deacs.orgnih.gov Direct observation of goniodomic acid has been achieved when the ring-opening reaction is conducted under anhydrous conditions. acs.orgnih.govawi.deacs.orgnih.gov
Mechanistic Investigations of Ring-Opening Pathways
Mechanistic studies have revealed that the ring-opening of the GDA lactone involves complex pathways. Collision-induced dissociation (CID) mass spectrometry of Na⁺ and NH₄⁺ ion adducts has confirmed that the macrolide ring opening occurs via alkyl-O cleavage. acs.orgnih.govawi.deacs.orgnih.gov Fragmentation of the labeled seco acids is dominated by Grob–Wharton decarboxylation and retro-Diels–Alder reactions. acs.orgnih.govawi.deacs.orgnih.gov
Previous kinetic data suggest two competing first-order reactions are involved in the aqueous solvolysis of the lactone ring: an SN1 reaction and an intramolecular SN2 reaction. amazonaws.comjournalirjpac.com At lower pH, the SN1 pathway is dominant, while at higher pH, the intramolecular SN2 reaction, considered a pseudo-first-order reaction, is predicted to prevail. amazonaws.comjournalirjpac.com This intramolecular SN2 reaction involves the attack of the negatively charged oxygen on C32. amazonaws.com A minor alkyl-O cleavage pathway also contributes to the formation of iso-GDA-sa, involving allylic attack at C29 of GDA or the oxirane intermediate. acs.orgnih.govawi.deacs.orgnih.gov
Influence of Environmental Factors on Chemical Stability
This compound's chemical stability is significantly influenced by environmental factors, particularly pH. As noted, the rate of lactone cleavage dramatically increases with rising pH, especially in the range of ~6 to 8. amazonaws.comjournalirjpac.com This sensitivity to pH means that GDA is relatively short-lived in aquatic environments such as seawater, which typically has a pH of around 8 or slightly higher. researchgate.netresearchgate.netresearchgate.net Consequently, GDA is predominantly found within algal cells, while its seco acid transformation products (GDA-sa) are largely found externally in the surrounding water. researchgate.netnih.govresearchgate.netawi.de This suggests that the chemical transformations of GDA are not merely laboratory curiosities but play a significant role in the ecological dynamics of Alexandrium species and the fate of these compounds in marine ecosystems. researchgate.netnih.govresearchgate.netawi.de GDA is relatively stable in aprotic organic solvents but readily converts in the presence of water. awi.de
Table 1: Chemical Transformations of this compound
| Transformation Type | Key Products/Intermediates | Conditions | Mechanism Insights |
| Hydrolysis of Lactone Moiety | GDA-sa, iso-GDA-sa | Mild, alkaline conditions (pH 6-8), presence of water | Primarily alkyl-O cleavage; rate increases with pH. researchgate.netacs.orgresearchgate.netnih.govamazonaws.comjournalirjpac.comnih.gov |
| Oxirane Formation | Goniodomic Acid | Base-catalyzed attack of C32 hemiketal OH on C31; anhydrous conditions for direct observation | Displacement of carboxyl group; transient intermediate. researchgate.netacs.orgnih.govawi.deacs.orgnih.gov |
| Oxirane Ring Opening | GDA-sa | Solvolytic opening of unstable oxirane ring | Leads mainly to GDA-sa. researchgate.netacs.orgnih.govawi.deacs.orgnih.gov |
| Isomerization | iso-GDA-sa | Minor alkyl-O cleavage pathway; allylic attack at C29 | Dynamic mixture of stereoisomers. acs.orgnih.govawi.deacs.orgnih.gov |
Strategies in Total Synthesis of Goniodomin a and Analogues
Convergent Synthetic Approaches to the Macrocyclic Skeleton
Convergent synthesis has been a cornerstone in the efforts toward the total synthesis of goniodomin A, enabling the modular construction of its substantial macrocyclic skeleton. This strategy involves the independent synthesis of smaller, stereochemically defined fragments, which are then united in a final coupling step. Key segments targeted in various synthetic endeavors include the C1-C16, C12-C36, and C15-C36 fragments acs.orgresearchgate.netacs.orgacs.orgresearchgate.netnih.govresearchgate.netacs.org.
For instance, a stereoselective convergent synthesis of the C15-C36 segment of this compound has been achieved, featuring a palladium(0)-catalyzed, copper(I)-mediated Liebeskind-Srogl cross-coupling as the fragment assembly process acs.orgacs.orgnih.govmolaid.commolaid.com. Another significant convergent approach involved the stereocontrolled synthesis of a fully functionalized C12-C36 fragment. This synthesis relied on a palladium-catalyzed coupling of a C12-C25 vinylstannane with a C26-C36 thioester acs.orgacs.orgacs.org. Similarly, a convergent synthesis of the C1-C16 segment was accomplished through a twofold application of palladium-catalyzed organostannane-thioester coupling researchgate.net.
Stereocontrolled Synthesis of Key Fragments
Precise control over stereochemistry is paramount in the synthesis of polyether natural products like this compound, which possesses numerous stereogenic centers. Efforts have focused on the stereoselective construction of its characteristic polyether rings and the accurate installation of side chains and their associated stereocenters.
The polyether backbone of this compound includes multiple cyclic ether systems, such as dihydropyran and tetrahydrofuran (B95107) rings nih.govawi.deacs.orgacs.orgacs.org. The synthesis of the C12-C25 vinylstannane fragment, for example, involved a reductive cycloetherification for the construction of the dihydropyran ring acs.orgacs.org. Furthermore, the highly stereocontrolled synthesis of this vinylstannane proceeded via a domino Sharpless asymmetric epoxidation/5-exo cyclization, crucial for establishing the 2,5-trans-substituted tetrahydrofuran ring acs.org. The construction of the spiroacetal domain (part of the A-ring) has also been explored, with acid-catalyzed acetalization providing a mixture of isomers, where protection of a specific hydroxyl group facilitated the isolation of the natural 11S isomer researchgate.net.
The controlled attachment of side chains and the establishment of correct stereogenic centers are critical steps. In the synthesis of the C26-C36 thioester, a key intermediate, the process featured a substrate-controlled stereoselective construction of the C33 and C34 stereogenic centers acs.org. (R)-malic acid has been utilized as a chiral source to prepare an aldehyde, which then participated in a Nozaki-Hiyama-Kishi (NHK) reaction for assembling the carbon backbone of this fragment acs.orgacs.org. Glycol cleavage, specifically using sodium periodate, has also been employed in the context of marine polyether macrolide synthesis, including approaches to this compound, to generate aldehyde intermediates from diols thieme-connect.com.
Novel Coupling Reactions and Macrocyclization Methodologies
The formation of the large macrocyclic skeleton of this compound is a challenging step that often relies on advanced coupling reactions and macrocyclization methodologies.
A prominent strategy involves palladium-catalyzed coupling reactions. The Liebeskind-Srogl cross-coupling, a palladium(0)-catalyzed and copper(I)-mediated reaction, has been successfully applied for the convergent assembly of complex fragments, such as the C15-C36 segment acs.orgacs.orgnih.govmolaid.commolaid.com. Another key method is the palladium-catalyzed coupling of vinylstannanes and thioesters, which was instrumental in uniting the C12-C25 vinylstannane and C26-C36 thioester fragments acs.orgacs.orgacs.org.
For the construction of the macrocyclic skeleton itself, an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction has been devised as a convergent strategy nii.ac.jp. While the specific macrolactonization step for this compound has been noted as challenging in some synthetic efforts nii.ac.jp, general macrocyclization methodologies in organic synthesis include macrolactonization, macrolactamization, transition metal-catalyzed cross-coupling, and ring-closing metathesis mdpi.comresearchgate.net. These diverse methodologies highlight the continuous innovation in forming large cyclic structures.
Challenges and Advancements in Synthetic Methodologies
The total synthesis of this compound remains a significant challenge due to its structural complexity, including its numerous stereocenters, multiple cyclic ether systems, and a spiroacetal moiety nih.govawi.deacs.org. Despite considerable efforts, a complete total synthesis has yet to be reported in the literature researchgate.net. This ongoing challenge has spurred continuous advancements in synthetic methodologies.
One of the primary motivations for synthetic efforts is the limited availability of this compound from natural sources, as its isolation yields are typically very low hebmu.edu.cnresearchgate.net. This scarcity underscores the importance of developing efficient synthetic routes to enable further biological and pharmacological studies.
Advancements have been made in developing highly stereocontrolled routes to key fragments, such as the C12-C36 fragment, which involved 21 linear steps for the C12-C25 vinylstannane and 25 steps for the C26-C36 thioester acs.org. The successful application of complex fragment couplings like the Liebeskind-Srogl and palladium-catalyzed organostannane-thioester reactions represents significant progress in overcoming the challenge of assembling large, highly functionalized segments acs.orgacs.orgacs.orgnih.govacs.org. The precise control of stereochemistry, particularly in the formation of polyether rings and the installation of side chains, continues to be an area of active research and innovation acs.orgresearchgate.netacs.org.
The ongoing research in this compound synthesis contributes broadly to the field of complex natural product synthesis, pushing the boundaries of synthetic organic chemistry.
Table 1: Key Fragments and Synthetic Methodologies in this compound Total Synthesis
| Fragment Segment | Key Synthetic Methodologies | Stereocontrol Features | Reference(s) |
| C1-C16 | Palladium-catalyzed organostannane-thioester coupling | Spiroacetal domain construction (acid-catalyzed acetalization) | researchgate.netresearchgate.net |
| C12-C25 | Wittig reaction, Reductive cycloetherification | 2,6-cis-substituted dihydropyran ring, Domino Sharpless asymmetric epoxidation/5-exo cyclization for 2,5-trans-substituted tetrahydrofuran ring | acs.orgacs.org |
| C26-C36 | Nozaki-Hiyama-Kishi (NHK) reaction | Substrate-controlled stereoselective construction of C33 and C34 stereogenic centers, (R)-malic acid as chiral source | acs.orgacs.org |
| C15-C36 | Palladium(0)-catalyzed, copper(I)-mediated Liebeskind-Srogl cross-coupling | Stereoselective fragment assembly | acs.orgacs.orgnih.govmolaid.commolaid.com |
Mechanistic Basis of Biological Activity of Goniodomin a
Molecular Interactions with Actin and Cytoskeletal Dynamics
Goniodomin A's mechanism of action involves direct interaction with actin, leading to significant alterations in the cellular cytoskeleton. researchgate.netacs.orgnih.govnih.gov
This compound has been shown to increase the intracellular content of filamentous actin (F-actin) and decrease globular actin (G-actin) in certain cell lines, indicating a promotion of actin polymerization. researchgate.netnih.govacs.orgoup.comnih.gov For instance, in 1321N1 human astrocytoma cells, this compound increased F-actin content in a concentration- and time-dependent manner. acs.orgoup.comnih.gov Similarly, in Clone 9 rat hepatocytes, this compound significantly increased F-actin content while decreasing G-actin content. researchgate.netnih.gov This suggests that this compound influences the G-actin/F-actin balance, promoting the formation of actin filaments. researchgate.netmdpi.com
Table 1: Effect of this compound on Actin Content
| Cell Type | This compound Effect on F-actin Content | This compound Effect on G-actin Content | Reference |
| 1321N1 Human Astrocytoma Cells | Increased (concentration- and time-dependent) | Not specified | acs.orgoup.comnih.gov |
| Clone 9 Rat Hepatocytes | Increased (significant) | Decreased (significant) | researchgate.netnih.gov |
| Primary Cultured Hepatocytes | No change | No change | researchgate.netnih.gov |
The alterations in actin polymerization and F-actin content induced by this compound lead to a disturbance of the F-actin meshwork. researchgate.netnih.govresearchgate.net This disruption subsequently causes notable morphological changes in various cell types. researchgate.netmdpi.comacs.orgoup.comnih.gov For example, in 1321N1 human astrocytoma cells, this compound caused the cells to become refractile from their normal flat shape, accompanied by the outgrowth of needle-like structures from the cell surface. acs.orgoup.comnih.govresearchgate.net Electron microscopic observations further suggest that at concentrations of 3 x 10⁻⁶ M, this compound causes actin filaments to associate, forming a gel-like structure. acs.orgnih.govresearchgate.net This indicates a profound impact on the structural integrity and organization of the cellular cytoskeleton. researchgate.netmdpi.com
This compound directly affects the actomyosin (B1167339) ATPase activity, a crucial process for muscle contraction and cell motility, by binding stoichiometrically to actin monomers within filaments, leading to conformational changes in actin molecules. researchgate.netnih.govresearchgate.netmdpi.comacs.orgnih.govresearchgate.netnih.govresearchgate.net In skeletal actomyosin, this compound stimulated ATPase activity 2-3 times, with a peak observed at concentrations ranging from 3 x 10⁻⁸ to 3 x 10⁻⁷ M. nih.govresearchgate.net This effect was dependent on the concentration of actin, but not myosin. nih.gov Pretreatment of actin with this compound increased actomyosin ATPase activity. nih.gov While this compound inhibited the ATPase activities of atrial myofibrils, myosin B, and reconstituted actomyosin in a concentration-dependent manner, it enhanced these activities in ventricular muscle at concentrations between 3 x 10⁻⁸ and 3 x 10⁻⁷ M. acs.orgresearchgate.netnih.gov This stimulatory effect was significantly inhibited by the troponin-tropomyosin complex, suggesting that this compound directly affects actin to modify actin-myosin interaction. acs.orgresearchgate.netnih.gov
Table 2: Modulation of Actomyosin ATPase Activity by this compound
| System/Cell Type | This compound Concentration Range | Observed Effect on ATPase Activity | Modulating Factors | Reference |
| Skeletal Actomyosin | 3 x 10⁻⁸ to 3 x 10⁻⁷ M | Stimulated (2-3 times) | Actin concentration dependent | nih.govresearchgate.net |
| Atrial Myofibrils, Myosin B, Reconstituted Actomyosin | Concentration-dependent | Inhibited | Not specified | researchgate.netnih.gov |
| Ventricular Muscle | 3 x 10⁻⁸ to 3 x 10⁻⁷ M | Enhanced | Inhibited by troponin-tropomyosin complex | acs.orgresearchgate.netnih.gov |
| Ventricular Muscle | > 10⁻⁷ M | Decreased | Not specified | researchgate.net |
Cellular Pharmacological Effects in Non-Contractile Cell Models
Beyond its direct effects on actin, this compound exhibits broader cellular pharmacological effects, including cytotoxicity and alterations in intracellular calcium homeostasis. researchgate.netnih.govmdpi.comnih.govresearchgate.net
This compound is cytotoxic to various eukaryotic cell lines, including rat hepatocytes and human neuroblastoma cells. researchgate.netnih.govresearchgate.netmdpi.comresearchgate.netmdpi.commdpi.comscispace.com Studies have shown a time- and concentration-dependent decrease in the viability of Clone 9 rat hepatocytes and BE(2)-M17 human neuroblastoma cells when exposed to this compound. researchgate.netnih.govresearchgate.net Notably, human neuroblastoma cells were found to be more sensitive to this compound than rat hepatocytes in terms of their metabolic rate, suggesting potential neurotoxicity if the toxin reaches the nervous system. mdpi.com this compound is highly effective in the nanomolar range for inducing cytotoxicity. researchgate.netnih.gov
Table 3: Cytotoxicity of this compound in Select Cell Lines
| Cell Line | Observed Effect | Effective Concentration Range | Reference |
| Clone 9 Rat Hepatocytes | Time- and concentration-dependent fall in viability | Nanomolar | researchgate.netnih.gov |
| BE(2)-M17 Human Neuroblastoma Cells | Time- and concentration-dependent decrease in viability | Nanomolar | researchgate.netnih.govresearchgate.net |
| Primary Cultured Rat Hepatocytes | Less sensitive (approx. 10-fold less) | Not specified | researchgate.net |
This compound has been observed to alter intracellular calcium homeostasis, particularly in excitable cells such as neuroblastoma cells. researchgate.netnih.govnih.govresearchgate.net In BE(2)-M17 human neuroblastoma cells, this compound induced a significant increase in intracellular calcium levels. researchgate.netnih.govnih.govresearchgate.net This increase in cytosolic calcium was accompanied by membrane depolarization in these cells. researchgate.netnih.govresearchgate.net These findings suggest that this compound can disrupt the delicate balance of intracellular calcium, a critical regulator of numerous cellular processes. nih.govsemanticscholar.org
Ecological Role and Environmental Impact of Goniodomin a
Role in Harmful Algal Bloom Dynamics
Alexandrium taylorii, for instance, is a prominent bloom-forming species in the Mediterranean Sea, where it can reach exceptionally high densities, sometimes peaking at 106–107 cells per liter, leading to intense water discoloration. mdpi.com Research has confirmed that A. taylorii produces Goniodomin A, with a reported cellular production level of 11.7 pg per cell. mdpi.com Similarly, Alexandrium monilatum has been linked to widespread discolored water events and increased fish mortality in regions such as the Mississippi Sound and off the eastern and western coasts of Florida. researchgate.net The global distribution of blooms involving goniodomin-producing Alexandrium species underscores their widespread environmental significance. nih.govresearchgate.net
Table 1: Cellular this compound Production by Alexandrium taylorii
| Alexandrium Species | Cellular this compound Production (pg/cell) | Source Region |
| Alexandrium taylorii | 11.7 | Mediterranean Sea (Adriatic Sea) mdpi.com |
Trophic Transfer and Bioaccumulation in Marine Organisms
While direct, explicit data on the long-term trophic transfer and bioaccumulation pathways of this compound in marine food webs are still areas of ongoing research, its presence during Alexandrium blooms inevitably leads to exposure and subsequent impacts on marine organisms. This compound, a highly toxic macrolide polyether, is released into the environment, affecting a wide range of organisms from protists to fish and mammalian cell lines. mdpi.comifremer.fr
The observed impacts of GDA on marine fauna, such as invertebrate mortality and reduced reproductive success in shellfish, suggest that organisms are exposed to the toxin through direct contact with bloom waters or through ingestion of toxic algal cells or contaminated prey. For example, in Chesapeake Bay, GDA produced by Alexandrium monilatum has been shown to be detrimental to shellfish health, impairing oyster fertilization success and causing inactivity and mortality in oyster larvae under laboratory conditions. researchgate.net This indicates that shellfish, as filter feeders, can accumulate the toxin or be directly affected by its presence in their environment.
Impacts on Marine Fauna and Ecosystem Function (e.g., Invertebrate Mortality, Ichthyotoxicity)
This compound is a potent toxin with documented adverse effects on marine fauna, contributing significantly to ecosystem dysfunction during harmful algal blooms. It is strongly associated with invertebrate mortality. mdpi.com Furthermore, GDA has been causatively linked to fish kills, posing a direct threat to fish populations. mdpi.comifremer.fr
Production of Bioactive Extracellular Compounds by Alexandrium Species
Alexandrium species are known to produce a diverse array of bioactive compounds, which include not only Goniodomins but also other classes of toxins such as paralytic shellfish toxins (PSTs) (e.g., saxitoxin (B1146349) and its derivatives), spiroimines (e.g., spirolides, gymnodimines), and poorly characterized extracellular lytic compounds. mdpi.commdpi.comresearchgate.net
This compound itself is considered a macrocyclic polyketide and is produced both intracellularly and extracellularly by Alexandrium species. While intracellular Goniodomins are generally more abundant, an extracellular congener, GDA-sa, is also prevalent. mdpi.comawi.de The ability of many Alexandrium species and strains to release these bioactive extracellular compounds (BECs) into the environment is a critical aspect of their ecological strategy. mdpi.comresearchgate.net These BECs, which are still undergoing detailed chemical examination, can affect a broad spectrum of organisms, ranging from protists to fish and even mammalian cell lines. mdpi.com
BECs play a multifaceted role in mediating allelochemical interactions within the marine environment. They exhibit anti-grazing and anti-parasitic activities, suggesting a defensive mechanism against predators and parasites. mdpi.com Consequently, these compounds can exert a strong structuring influence on the dynamics of Alexandrium blooms, potentially giving the bloom-forming species a competitive advantage. mdpi.com Furthermore, there is increasing evidence that BECs may contribute to the physiological incapacitation of shellfish or fish, adding another layer to the environmental impact of Alexandrium blooms. mdpi.com Other goniodomin congeners, such as goniodomin B (GDB) and goniodomin C (GDC), have also been reported to form under specific environmental conditions, particularly acidic conditions. awi.de
Table 2: Toxins Produced by Alexandrium Species
| Toxin Class | Example Compounds | PubChem CID (Example) | Associated Alexandrium Species |
| Goniodomins | This compound | 6440832 nih.govuni.lu | A. hiranoi, A. monilatum, A. pseudogonyaulax, A. taylorii mdpi.comresearchgate.netifremer.frresearchgate.net |
| Paralytic Shellfish Toxins (PSTs) | Saxitoxin | 56947150 nih.govuni.lucdutcm.edu.cn | A. minutum, A. catenella, A. tamarense, A. ostenfeldii (and others) nih.govmdpi.com |
| Spiroimines (Spirolides) | Spirolide A, Spirolide D | 21590535 diva-portal.orguni.lu, 42621571 nih.gov | A. ostenfeldii mdpi.com |
| Spiroimines (Gymnodimines) | Gymnodimine | 11649137 uni.lunih.govmetabolomicsworkbench.orgmitoproteome.org | Alexandrium species mdpi.commdpi.com |
| Ciguatoxins | Ciguatoxin | 5311333 nih.govuni.lunih.gov | Gambierdiscus toxicus (not Alexandrium) wikipedia.org |
| Brevetoxins | Brevetoxin A | 10865808 nih.govchem960.comlatoxan.com | Karenia brevis (not Alexandrium) nih.govnih.gov |
| Azaspiracids | Azaspiracid | 21775225 nih.govuni.luwikipedia.org | Azadinium spinosum (not Alexandrium) wikipedia.org |
| Yessotoxins | Yessotoxin | 6440821 researchgate.netnih.govuni.lu | Phytoplanktonic dinoflagellates (not specifically Alexandrium) researchgate.netnih.gov |
Advanced Analytical Methodologies for Goniodomin a Profiling
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS, HILIC-MS/MS)
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and its tandem variants (LC-MS/MS), including Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS/MS), are indispensable tools for the detection, identification, and quantification of Goniodomin A. These methods allow for the separation of GDA from complex matrices and its subsequent highly sensitive and specific detection. High-pressure liquid chromatography coupled to mass spectrometry (HPLC/MS) has been used to determine cellular toxin production in species like Alexandrium pseudogonyaulax. ifremer.fr Similarly, LC-MS/MS has been applied to analyze Alexandrium taylorii for GDA content. mdpi.com
Optimizing the analytical system is critical for reliable GDA analysis by LC-MS/MS. This involves careful selection and optimization of eluents, mass spectral transitions, and adduct ions. For the analysis of goniodomins (GDs) by LC-MS/MS, it is advisable to use an alkaline eluent. awi.de This is because acidic eluents can favor the interconversion of GDA and its congeners (GDB/C), potentially distorting analytical results. awi.de
During electrospray ionization mass spectrometry, GDA readily forms adducts with adventitious cations. Strong peaks for the [M+Na]+, [M+K]+, and [M+NH4]+ adducts have been observed, with m/z values of 791.397, 807.371, and 786.44, respectively, while the [M+H]+ ion is typically minuscule. nih.govuni.lu The molecular formula of GDA is C43H60O12, with a monoisotopic mass of 768.40845 Da. uni.lunih.gov
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 769.41573 | 271.2 |
| [M+Na]+ | 791.39767 | 269.6 |
| [M+NH4]+ | 786.44227 | 269.6 |
| [M+K]+ | 807.37161 | 279.4 |
| [M-H]- | 767.40117 | 264.2 |
| [M+Na-2H]- | 789.38312 | 283.3 |
| [M]+ | 768.40790 | 268.2 |
| [M]- | 768.40900 | 268.2 |
| Data derived from PubChem uni.lu. |
Selected Reaction Monitoring (SRM) is a highly specific and sensitive mode of operation in tandem mass spectrometry, widely utilized for the detection and identification of this compound and its accompanying compounds. awi.de SRM allows for the monitoring of specific precursor-to-product ion transitions, providing a high degree of selectivity and reducing matrix interferences. awi.de This targeted approach is often supported by fragmentation analyses when further confirmation of compound identity is required. awi.de For instance, LC-MS/MS chromatograms for GDA have shown ion transitions such as m/z 786 > 607 and 786 > 733, which are characteristic for GDA standard solutions and extracts. mdpi.com
Nuclear Magnetic Resonance Spectroscopy for Quantitative and Qualitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for both the qualitative structural elucidation and, in some cases, quantitative analysis of this compound. The gross structure of GDA was initially established by NMR spectroscopy. nih.gov Early characterization of goniodomin in the 1960s involved proton NMR spectra, though instrumentation was less advanced at the time. noaa.gov
Modern NMR studies utilize high-field spectrometers, such as 500 MHz and 600 MHz instruments, equipped with cryoprobes for enhanced sensitivity. researchgate.netnoaa.gov A comprehensive suite of NMR experiments is employed, including one-dimensional (1D) techniques like 1H and 13C NMR, and two-dimensional (2D) techniques such as Correlated Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), Total Correlation Spectroscopy (TOCSY), and Rotating-frame Overhauser Effect Spectroscopy (ROESY). researchgate.netnih.govacs.org These experiments are crucial for unambiguously determining the molecular structure, assigning chemical shifts, and understanding the connectivity and spatial arrangement of atoms within the GDA molecule. researchgate.netnih.govacs.org
NMR studies have also provided insights into the chemical properties of GDA, particularly its interaction with metal ions. For example, NMR studies employing the potassium (K+) complex of GDA reveal a major alteration of the macrolide ring's conformation, indicating that the ring is not as rigid as previously assumed. nih.govacs.org Alterations in chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) suggest that most of the molecule, excluding ring F, is involved in this conformational change upon K+ complexation. nih.govacs.org
Electrospray Ionization and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) are key techniques for the mass analysis and structural characterization of this compound. ESI-MS has been instrumental in confirming the formation of alkali metal adducts of GDA, with intense [M+Na]+ and [M+K]+ ions observed even from adventitious sources in methanol (B129727) solutions. nih.gov The observation of these adducts first suggested the ionophoric properties of GDA. nih.gov
In addition to ESI-MS and MALDI-TOF-MS, Q-TOF mass spectral techniques have also been utilized for the detailed mass analysis of GDA. researchgate.net These high-resolution mass spectrometry methods provide precise mass measurements, which are essential for determining the empirical formula (C43H60O12) and confirming the molecular weight of GDA. researchgate.netnih.gov Furthermore, mass spectrometric techniques, including retro-Diels-Alder fragmentation, have proven valuable for independently characterizing the "head" and "tail" regions of GDA seco acids, which are formed by the cleavage of the GDA macrolide ring. researchgate.net
Bioassay-Guided Fractionation and Detection
Bioassay-guided fractionation is a classical yet effective approach for the isolation and detection of bioactive compounds like this compound. This methodology involves the iterative separation of crude extracts into fractions, with each fraction being tested for biological activity using a specific bioassay. noaa.gov The active fractions are then further purified and re-assayed until the pure active compound is isolated.
Sample Preparation and Extraction Protocols for Environmental and Biological Matrices
Effective sample preparation and extraction protocols are fundamental for accurate this compound profiling from diverse environmental and biological matrices. For dinoflagellate cell cultures, cells are typically harvested, sharp-frozen, and lyophilized. ifremer.fr The residual cell powder is then extracted using an elutropic series of solvents of increasing polarity, such as acetone, methanol, and water. ifremer.fr These extracts are subsequently dried and re-suspended for further purification or analysis. ifremer.fr
A critical consideration during extraction is the chemical stability of GDA. This compound is known to be stable in organic solvents but rapidly converts to GDA seco acid in the presence of water. awi.deresearchgate.net This ring-opening cleavage of the ester linkage can occur even in pure water, with the rate accelerating at increasing pH. researchgate.net To minimize this conversion when extracting natural GDA from cells, it is advisable to process samples directly and harvest cells by vacuum filtration. awi.de This helps to avoid the reaction that can distort analytical results. awi.de The developed methods have been successfully applied to biological samples from dinoflagellate cell cultures and field samples collected from coastal waters. awi.de
Research Directions and Future Perspectives on Goniodomin a
Elucidation of Novel Goniodomin Analogues and Related Compounds
The exploration for novel goniodomin analogues and related compounds is a burgeoning area of research, driven by the need to understand structure-activity relationships and to discover new therapeutic leads. While Goniodomin A remains the most studied compound in this family, several other naturally occurring and synthetic analogues have been identified.
Naturally occurring isomers such as Goniodomin B and Goniodomin C have been isolated alongside this compound. These compounds share the same molecular formula but differ in their structural arrangement, which impacts their biological activity. For instance, Goniodomin B, a fused acetal isomer of GDA, has been shown to be significantly less potent in its cytotoxic effects compared to this compound.
In addition to isomers, degradation and transformation products represent another class of related compounds. The most prominent of these is this compound seco-acid, formed through the hydrolysis of the lactone ring in GDA. This conversion can occur under mild alkaline conditions, suggesting its potential formation in the marine environment.
Synthetic chemistry has also played a crucial role in expanding the library of goniodomin-related compounds. The synthesis of derivatives such as the 26,27-O-isopropylidene derivative of GDA has been instrumental in confirming the stereochemistry of the parent molecule. Furthermore, the preparation of fragments of the GDA molecule, such as the A- and F-rings, has been a key strategy in the total synthesis efforts and in understanding the contributions of different structural motifs to its biological activity. A 29-methoxy analog has also been synthesized, highlighting the potential for targeted modifications to probe biological function.
| Compound Name | Type | Key Structural Feature | Elucidation Method(s) |
| Goniodomin B | Natural Isomer | Fused acetal ring system | NMR Spectroscopy, Mass Spectrometry |
| Goniodomin C | Natural Isomer | α,β-unsaturated ketone | NMR Spectroscopy, Mass Spectrometry |
| This compound seco-acid | Transformation Product | Hydrolyzed lactone ring | Mass Spectrometry, HPLC |
| 26,27-O-isopropylidene-Goniodomin A | Synthetic Derivative | Isopropylidene protection at C26/C27 | NMR Spectroscopy, Chemical Synthesis |
| 29-methoxy-iso-GDA-sa | Synthetic Analogue | Methoxy group at C29 of the seco-acid | Mass Spectrometry, Chemical Synthesis |
Deeper Understanding of Ecological Interactions and Allelochemical Roles
This compound is produced by several species of the dinoflagellate genus Alexandrium, and there is growing evidence that it plays a significant role in the ecological interactions of these organisms. The release of bioactive compounds by phytoplankton, known as allelopathy, can influence the growth and behavior of competing species, thereby shaping the dynamics of marine microbial communities.
Studies have demonstrated that culture supernatants from this compound-producing Alexandrium species can have inhibitory effects on the growth and motility of other phytoplankton. For example, exposure to these supernatants has been shown to decrease the maximum quantum yield of photosystem II (Fv/Fm) and induce cell lysis in the diatom Chaetoceros muelleri. Similarly, the motility and morphology of the dinoflagellate Margalefidinium polykrikoides are negatively affected.
However, a direct correlation between the concentration of this compound and the observed allelopathic effects is not always evident. ifremer.fr This has led to the hypothesis that other, as yet uncharacterized, bioactive extracellular compounds (BECs) produced by Alexandrium may act in concert with or be primarily responsible for the observed allelopathy. ifremer.frdoi.org The stability of the allelopathic activity of these supernatants over time and under different temperature conditions further suggests the presence of a complex mixture of allelochemicals. ifremer.fr
Comprehensive Studies on this compound Transformation Products
This compound is known to be chemically unstable under certain conditions, leading to the formation of several transformation products. A thorough understanding of these transformation pathways is essential for accurately assessing its environmental fate and biological activity.
The primary transformation of this compound in aqueous environments is the hydrolysis of its macrolactone ring, which occurs readily under mild alkaline conditions (e.g., pH 8 seawater). nih.gov This process leads to the formation of this compound seco-acid (GDA-sa). Further investigation has revealed that this ring-opening proceeds through a transient oxirane intermediate named goniodomic acid. nih.gov
In addition to hydrolysis, this compound can undergo isomerization to Goniodomin B and Goniodomin C. This interconversion is catalyzed by both acid and certain alkali metal ions, such as Na+. Interestingly, the presence of K+ ions can shift the equilibrium back towards this compound. These findings suggest that the relative abundance of these isomers in the environment may be influenced by local physicochemical conditions.
The structural characterization of these transformation products has been challenging due to the formation of dynamic mixtures of stereoisomers, particularly for GDA-sa. nih.gov Mass spectrometry has proven to be a valuable tool in identifying and characterizing these compounds, as traditional NMR and X-ray crystallographic methods are often hindered by the complexity of the mixtures. nih.gov
| Transformation Product | Precursor | Key Transformation | Influencing Factors |
| Goniodomic acid | This compound | Intramolecular attack leading to an oxirane intermediate | Base-catalyzed |
| This compound seco-acid | Goniodomic acid | Solvolytic opening of the oxirane ring | pH, presence of water |
| Goniodomin B | This compound | Isomerization (cleavage of spiro-bis-pyran) | H+, Na+ |
| Goniodomin C | This compound | Isomerization (formation of α,β-unsaturated ketone) | H+, Na+ |
Exploration of Molecular Mechanisms Beyond Actin Interactions
While the interaction of this compound with F-actin is well-established as its primary mechanism of cytotoxicity, emerging research suggests that it may have other molecular targets and mechanisms of action. A significant recent discovery is the ionophoric nature of this compound, specifically its ability to selectively bind potassium ions (K+). nih.govnih.gov
This finding challenges the previous assumption of a rigid macrocyclic structure for this compound. nih.govnih.gov NMR studies have revealed that upon binding K+, the molecule undergoes a significant conformational change, creating a binding pocket for the ion. nih.govnih.gov Molecular mechanics simulations suggest that K+ forms a heptacoordinate complex with several oxygen atoms within the GDA structure, including those of the heterocyclic rings and the C-26 and C-27 hydroxyl groups. nih.gov
These findings open up new avenues for research into the pharmacological and toxicological profile of this compound, moving beyond its effects on the cytoskeleton to explore its potential role as a modulator of ion channels and cellular signaling pathways.
Advancements in Synthetic Approaches for Structural Diversity and Biological Probes
The total synthesis of a complex natural product like this compound is a formidable challenge that has attracted the attention of several research groups. These synthetic efforts are not only aimed at confirming the structure of the natural product but also at providing access to larger quantities of the compound and its analogues for biological studies.
Convergent synthetic strategies have been employed, involving the synthesis of smaller, less complex fragments of the molecule that are then coupled together to form the final product. For example, the stereoselective convergent synthesis of the C15-C36 segment of this compound has been successfully achieved. nih.gov The synthesis of the A- and F-rings has also been reported as part of the efforts to elucidate the relative stereochemistry of the molecule.
A key motivation for developing synthetic routes to this compound is the ability to create structural diversity. By modifying the synthetic pathway, chemists can introduce specific changes to the molecule's structure, generating a library of analogues that can be used as biological probes to investigate its mechanism of action. The synthesis of the 26,27-O-isopropylidene derivative is an example of such a modification, which was initially used to aid in structural confirmation. nih.gov
Future advancements in synthetic methodology will likely focus on improving the efficiency and stereoselectivity of the total synthesis, as well as developing more flexible routes that allow for the facile introduction of various functional groups. These synthetic analogues will be invaluable tools for structure-activity relationship (SAR) studies, helping to identify the key structural features responsible for its biological activity and potentially leading to the development of novel therapeutic agents or research tools.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
